2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-carbamimidoylpyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2.ClH/c8-6(9)5-3-4(7(11)12)1-2-10-5;/h1-3H,(H3,8,9)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSULORFVAGORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride typically involves the reaction of pyridine-4-carboxylic acid with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoyl or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Similarities
The compound shares structural homology with pyridine- and pyrimidine-based derivatives. Key analogs include:
| Compound | CAS Number | Molecular Formula | Key Substituents | Functional Groups |
|---|---|---|---|---|
| 2-Carbamimidoylpyridine-4-carboxylic acid HCl | 1797816-33-1 | C₇H₈ClN₃O₂ | 2-carbamimidoyl, 4-carboxylic acid | Carboxylic acid, amidine, hydrochloride |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | C₆H₅ClN₂O₂ | 2-chloro, 6-methyl, 4-carboxylic acid | Carboxylic acid, chloro, methyl |
| 4-Methoxypyrimidine-2-carboximidamide HCl | 1363383-07-6 | C₆H₈ClN₄O | 2-carboximidamide, 4-methoxy | Amidine, methoxy, hydrochloride |
| 2-Hydroxypyridine-3-carboxylic acid | Not provided | C₆H₅NO₃ | 2-hydroxy, 3-carboxylic acid | Carboxylic acid, hydroxyl |
Key Observations:
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) lacks the amidine group but includes chloro and methyl substituents, which reduce polarity compared to the carbamimidoyl group .
Functional Group Impact :
- The carbamimidoyl group in the target compound enhances basicity and metal-chelating capacity, unlike the methoxy group in 1363383-07-6, which is electron-donating and reduces reactivity .
- Hydroxyl substituents (e.g., in 2-hydroxypyridine-3-carboxylic acid) increase acidity but lack the amidine’s nucleophilic character .
Physicochemical and Pharmacological Comparisons
Molecular Weight and Solubility:
Biological Activity
2-Carbamimidoylpyridine-4-carboxylic acid hydrochloride (CAS No. 1797816-33-1) is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both a carbamimidoyl group and a carboxylic acid group, which contribute to its unique reactivity and biological interactions.
- IUPAC Name : 2-carbamimidoylpyridine-4-carboxylic acid; hydrochloride
- Molecular Formula : C₇H₈ClN₄O₂
- Molecular Weight : 202.62 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of enzymes and receptors. The carboxylic acid group may participate in acid-base reactions, enhancing the compound's solubility and reactivity in physiological conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce cytotoxicity in cancer cells. For example, related compounds have demonstrated IC50 values in the low micromolar range against prostate cancer cells, indicating significant potential for development as an anticancer agent .
Study on Cytotoxic Effects
In a study published in PubMed, a series of pyridine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the pyridine structure, including the introduction of carbamimidoyl groups, enhanced selectivity and potency against cancer cells compared to non-cancerous cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyridine Derivative | 5.0 | Prostate Cancer |
| Control Compound | 10.0 | HeLa Cells |
Mechanistic Insights
A recent investigation into the mechanism of action revealed that this compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation. This interaction may lead to increased apoptosis in cancerous cells, thus contributing to its anticancer effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyridine-4-carboxylic acid | Lacks carbamimidoyl group | Limited biological activity |
| 2-Aminopyridine-4-carboxylic acid | Contains amino group instead of carbamimidoyl | Different reactivity |
| 2-Carbamimidoylpyridine-3-carboxylic acid | Similar structure but different position of carboxyl group | Varies in chemical properties |
Q & A
Q. What synthetic routes are recommended for 2-carbamimidoylpyridine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of pyridine derivatives with carbamimidoylating agents. A common approach involves reacting 4-cyanopyridine with hydroxylamine hydrochloride under acidic conditions to form the amidoxime intermediate, followed by hydrochloric acid treatment to yield the hydrochloride salt . Reaction parameters such as temperature (optimal range: 60–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents significantly affect yield. For example, excess hydroxylamine (1.5–2.0 equiv.) improves conversion rates but may require post-reaction purification via recrystallization to remove unreacted reagents.
Table 1 : Comparative Yields Under Varied Conditions
| Solvent System | Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol/H2O | 70 | 12 | 78 | 98.5% |
| DMF | 80 | 8 | 65 | 95.2% |
Q. What analytical techniques are critical for confirming structural integrity?
- Methodological Answer : Multimodal characterization is essential:
- NMR Spectroscopy : H NMR should show characteristic peaks for the pyridine ring (δ 8.5–9.0 ppm) and the carbamimidoyl group (δ 6.8–7.2 ppm). C NMR confirms the carboxylic acid (δ ~170 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H] at m/z 200.6 (theoretical: 200.06).
- HPLC-PDA : Reverse-phase chromatography (C18 column, 0.1% TFA in H2O/MeCN gradient) assesses purity (>98% required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound stability. For example:
- pH Sensitivity : The compound’s carbamimidoyl group may protonate under acidic conditions, altering solubility and receptor binding. Validate assays at physiological pH (7.4) using buffered solutions .
- Purity Verification : Contaminants from incomplete synthesis (e.g., unreacted cyanopyridine) can skew results. Use orthogonal methods (HPLC, NMR) to confirm purity before testing .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalization) to identify outliers and systemic biases .
Q. What strategies optimize the compound’s solubility and stability in pharmacological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤5% v/v) for initial stock solutions, diluted with PBS containing 0.1% Tween-80 to prevent aggregation .
- Lyophilization : Freeze-drying the hydrochloride salt improves long-term stability. Reconstitute in degassed, deionized water to minimize hydrolysis.
- Chelation Avoidance : Avoid metal ions (e.g., Fe) in buffers, as the carbamimidoyl group may form nonproductive complexes.
Table 2 : Stability Under Storage Conditions
| Form | Temp. (°C) | Time (months) | Purity Retention (%) |
|---|---|---|---|
| Lyophilized | -20 | 12 | 99.1 |
| Aqueous Solution | 4 | 1 | 92.4 |
Data Contradiction Analysis
Q. Why do computational models and experimental binding assays show divergent affinity predictions?
- Methodological Answer :
- Electrostatic Mismatches : Molecular docking may underestimate the hydrochloride salt’s ionic interactions with target proteins (e.g., kinases). Use explicit solvent molecular dynamics (MD) simulations to account for solvation effects .
- Conformational Flexibility : The pyridine-carboxylic acid moiety adopts multiple tautomeric states. Validate computational predictions with 2D-NOESY to confirm dominant conformers in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
